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Abstract

This technical guide provides an in-depth overview of the fundamental chemistry of methyl
iminopicolinate, also known as methyl picolinimidate. It covers the core aspects of its
structure, synthesis, spectroscopic characterization, and reactivity. Detailed experimental
protocols for its synthesis and characterization are provided, along with a summary of its known
chemical properties and reactivity, including its role as a ligand in coordination chemistry. This
document is intended to serve as a comprehensive resource for researchers, scientists, and
drug development professionals working with this versatile molecule.

Introduction

Methyl iminopicolinate (C7HsN20) is a pyridine derivative with a molecular weight of 136.15
g/mol .[1][2] Its structure features a pyridine ring substituted at the 2-position with a methyl
imidate group. This unique combination of a heteroaromatic ring and a reactive functional
group makes it a valuable building block in organic synthesis and a ligand in coordination
chemistry.[3] The presence of both a nitrogen atom in the pyridine ring and the imino and ether
functionalities in the side chain allows for multiple coordination modes with metal ions, leading
to the formation of diverse metal complexes with potential catalytic and biological activities.[4]

[5]
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Physicochemical Properties

A summary of the key physicochemical properties of methyl iminopicolinate is presented in
Table 1.

Table 1: Physicochemical Properties of Methyl Iminopicolinate

Property Value Reference(s)
Molecular Formula C7HsN20 [1][2]
Molecular Weight 136.15 g/mol [1112]
Methyl picolinimidate,
Synonyms o ) [2]
Picolinimidic Acid Methyl Ester
CAS Number 19547-38-7 [2]
Topological Polar Surface Area
45.97 Az [2]
(TPSA)
logP 1.05337 [2]
Hydrogen Bond Acceptors 3 [2]
Hydrogen Bond Donors 1 [2]
Rotatable Bonds 1 [2]

Synthesis

The primary synthetic route to methyl iminopicolinate involves the Pinner reaction, which
utilizes the reaction of a nitrile with an alcohol in the presence of an acid catalyst. Acommon
starting material is 2-cyanopyridine, which reacts with methanol. A detailed experimental
protocol is provided below.

Experimental Protocol: Synthesis of Methyl
Iminopicolinate

This protocol describes the synthesis of methyl iminopicolinate from 2-cyanopyridine and
methanol.
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Materials:

2-Cyanopyridine

Anhydrous Methanol (MeOH)

Sodium metal

Diethyl ether

Acetic acid

Procedure:

» Prepare a solution of sodium methoxide by carefully dissolving a catalytic amount of sodium
metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

o Dissolve 2-cyanopyridine in the prepared sodium methoxide solution.

 Allow the reaction mixture to stir at room temperature overnight.

» Neutralize the reaction mixture by adding a stoichiometric amount of acetic acid.

e Remove the solvent under reduced pressure.

» Dissolve the resulting residue in diethyl ether.

« Filter the solution to remove any insoluble materials.

o Concentrate the filtrate under reduced pressure to obtain the crude methyl iminopicolinate.

» Further purification can be achieved by distillation or chromatography if necessary.

-

2-Cyanopyridine, Methanol,
Sodium Methoxide (catalyst)

Pinner Reaction Neutralization Work-up
(Stir overnight at RT) (Acetic Acid) (Solvent removal, Et20 extraction, Filtration)
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Caption: Workflow for the synthesis of methyl iminopicolinate.

Spectroscopic Characterization

The structure of methyl iminopicolinate can be confirmed using various spectroscopic
techniques. The expected data from 'H NMR, 3C NMR, IR, and mass spectrometry are
summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum is expected to show signals corresponding to the protons
of the pyridine ring and the methyl group. The pyridine protons will appear as a complex
multiplet in the aromatic region (o 7.0-8.7 ppm). The methyl protons will appear as a singlet
further upfield. A reported *H NMR spectrum of a reaction product containing methyl
picolinimidate showed a multiplet for the pyridine protons in the range of 6 7.42-8.63 ppm.[3]

13C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the
seven carbon atoms in the molecule. The carbon of the C=N bond is expected to appear in the
range of 150-160 ppm. The carbons of the pyridine ring will resonate in the aromatic region
(120-150 ppm), and the methoxy carbon will appear upfield (around 50-60 ppm).

Table 2: Predicted Spectroscopic Data for Methyl Iminopicolinate

Technique Expected Chemical Shifts /| Peaks

Pyridine protons: 6 7.0 - 8.7 ppm (m); Methyl
'H NMR y P ppm (m) y

protons: ~6 3.9 ppm (s)

C=N: ~155 ppm; Pyridine C: ~120-150 ppm; O-
15C NMR pp y pp

CHs: ~55 ppm

~3300 (N-H stretch, if tautomer present), ~3050

(Ar C-H stretch), ~2950 (Alkyl C-H stretch),
FT-IR (cm™1)

~1640 (C=N stretch), ~1590, 1470, 1430
(Pyridine ring stretches), ~1250 (C-O stretch)

M s (n/2) 136 (M+), fragments corresponding to loss of -
ass Spec (m/z
P OCHs, -CN, and pyridine ring fragments.
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Infrared (IR) Spectroscopy

The IR spectrum of methyl iminopicolinate is expected to show characteristic absorption bands
for the C=N bond, the pyridine ring, and the C-O single bond. A peak around 1640 cm~! would
correspond to the C=N stretching vibration. The aromatic C-H stretching and pyridine ring
stretching vibrations are expected in the regions of 3000-3100 cm~* and 1400-1600 cm™1,
respectively. The C-O stretching of the methoxy group should appear around 1250 cm~1.

Mass Spectrometry (MS)

The mass spectrum of methyl iminopicolinate should show a molecular ion peak (M*) at m/z
136, corresponding to its molecular weight.[1][2] Fragmentation patterns would likely involve
the loss of the methoxy group (M-31), the cyano group (M-26), and other fragments arising
from the cleavage of the pyridine ring.

Reactivity
Hydrolysis

Imines are susceptible to hydrolysis, which converts them back to the corresponding carbonyl
compound and amine. In the case of methyl iminopicolinate, hydrolysis would yield methyl
picolinate and ammonia. This reaction is typically catalyzed by acid.[6] The mechanism
involves the protonation of the imine nitrogen, followed by nucleophilic attack of water on the
iminium carbon.

Methyl Picolinate +
Ammonia

Methyl Iminopicolinate He o, [Econationioh ini
Imine Nitrogen

Nucleophilic Attack
by Water

Click to download full resolution via product page

Caption: Generalized mechanism for the acid-catalyzed hydrolysis of methyl iminopicolinate.

Coordination Chemistry

Methyl iminopicolinate is an effective ligand in coordination chemistry due to the presence of
multiple donor atoms: the pyridine nitrogen, the imine nitrogen, and the ether oxygen.[3] It can
act as a bidentate or tridentate ligand, forming stable complexes with various transition metals.
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The coordination mode can vary depending on the metal ion, the reaction conditions, and the
presence of other ligands. These metal complexes have potential applications in catalysis and
materials science.[4][5]

The coordination of methyl iminopicolinate to a metal center can activate the imine bond,
making it more susceptible to nucleophilic attack or other transformations. This property is of
interest in the design of catalysts for various organic reactions.
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Caption: Logical relationship in the coordination chemistry of methyl iminopicolinate.
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Conclusion

Methyl iminopicolinate is a versatile molecule with a rich fundamental chemistry. Its synthesis
from readily available starting materials and its array of functional groups make it a valuable
tool for synthetic and coordination chemists. The ability to act as a multidentate ligand opens
up a wide range of possibilities for the design of novel metal complexes with tailored properties.
This guide provides a foundational understanding of its chemistry, which will be beneficial for
researchers and professionals in the fields of chemistry and drug development. Further
exploration of its reactivity and the properties of its metal complexes is warranted to fully exploit
its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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